REACTION_CXSMILES
|
Cl[C:2]1[C:7]([N:8]([CH:12]2[CH2:17][CH2:16][N:15]([C:18]([O:20][CH2:21][C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)=[O:19])[CH2:14][CH2:13]2)[C:9]([NH2:11])=[O:10])=[CH:6][CH:5]=[CH:4][N:3]=1.C(=O)([O-])O.[Na+].C1(P(C2C=CC=CC=2)CCCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>C(O)(CC)(C)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[O:10]=[C:9]1[NH:11][C:2]2=[N:3][CH:4]=[CH:5][CH:6]=[C:7]2[N:8]1[CH:12]1[CH2:17][CH2:16][N:15]([C:18]([O:20][CH2:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[O:19])[CH2:14][CH2:13]1 |f:1.2,6.7.8|
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Name
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Quantity
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1108 g
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Type
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reactant
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Smiles
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ClC1=NC=CC=C1N(C(=O)N)C1CCN(CC1)C(=O)OCC1=CC=CC=C1
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Name
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|
Quantity
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720 g
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Type
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reactant
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Smiles
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C(O)([O-])=O.[Na+]
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Name
|
|
Quantity
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14.5 L
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Type
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solvent
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Smiles
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C(C)(C)(CC)O
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Name
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|
Quantity
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7.5 L
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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49 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)P(CCCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
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Name
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Quantity
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13 g
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Type
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catalyst
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Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
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35 °C
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Type
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CUSTOM
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Details
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It was stirred at 100° C. until the reaction
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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3 L solvent were distilled off
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux temperature
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Type
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TEMPERATURE
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Details
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cooled to RT
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Type
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CUSTOM
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Details
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The organic phase was separated off
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Type
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WASH
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Details
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washed with 5 L water
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Type
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CUSTOM
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Details
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evaporated down
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Type
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ADDITION
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Details
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The oily residue was mixed twice with 3 L isopropyl acetate
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Type
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DISTILLATION
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Details
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distilled off
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Type
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DISSOLUTION
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Details
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Then the residue was dissolved hot in 7 L isopropyl acetate
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Type
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TEMPERATURE
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Details
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slowly cooled to ambient temperature
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Type
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CUSTOM
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Details
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The solid that crystallised out
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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washed with 2 L isopropyl acetate and tert.-butyl-methylether
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Type
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CUSTOM
|
Details
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dried at 50° C.
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Name
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|
Type
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|
Smiles
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O=C1N(C=2C(=NC=CC2)N1)C1CCN(CC1)C(=O)OCC1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |